molecular formula C17H28BNO2 B2551578 N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2490665-89-7

N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2551578
CAS No.: 2490665-89-7
M. Wt: 289.23
InChI Key: SEHOATOILCJMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C17H28BNO2 and its molecular weight is 289.23. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of related aniline derivatives in inhibiting corrosion of metals in acidic environments. For instance, studies have shown that certain aniline compounds serve as efficient corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions, suggesting potential applications for N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in corrosion resistance (Daoud et al., 2014).

Materials Synthesis and Characterization

The compound has been utilized in the synthesis and structural characterization of novel materials. For example, its structural relatives have been synthesized, with their structures determined via X-ray diffraction and spectroscopy, highlighting its utility in creating materials with specific optical and electronic properties (Qing-mei Wu et al., 2021).

Catalysis and Polymerization

This aniline derivative plays a critical role in catalytic processes, particularly in ethylene polymerization and copolymerization. Research has shown that related complexes can exhibit high activity and thermal stability in ethylene polymerization, producing polyethylene with moderate molecular weight and narrow distribution. This suggests that this compound could be involved in developing new catalytic systems for polymer production (Ruiyao Wu et al., 2021).

Electrochemical Applications

In the field of electrochemistry, derivatives of aniline have been studied for their potential in fabricating polymeric coatings with significant corrosion resistance and for developing electrochromic materials. This points to possible applications of the compound in creating protective coatings and materials with variable optical properties (K. Shah & J. Iroh, 2002).

Mechanism of Action

The mechanism of action of this compound is not well-documented .

Future Directions

The future directions for the study and application of this compound are not clear due to the limited information available .

Properties

IUPAC Name

N-ethyl-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2/c1-8-19(13(2)3)15-11-9-14(10-12-15)18-20-16(4,5)17(6,7)21-18/h9-13H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOATOILCJMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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